molecular formula C22H22ClNO B1393938 2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-73-6

2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1393938
CAS No.: 1160262-73-6
M. Wt: 351.9 g/mol
InChI Key: LLCISGYITOMBDD-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Identification

The systematic chemical identification of 2-(4-tert-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The official International Union of Pure and Applied Chemistry name is 2-(4-tert-butylphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride, which reflects the precise positional arrangement of all substituents on the quinoline framework. This nomenclature system clearly indicates the presence of a tert-butyl group at the para position of the phenyl ring attached to the 2-position of the quinoline core, while methyl groups occupy the 6 and 8 positions of the quinoline ring system.

The compound is registered under Chemical Abstracts Service number 1160262-73-6, providing a unique identifier for this specific molecular entity. The molecular formula C22H22ClNO represents the exact atomic composition, with a calculated molecular weight of 351.88 grams per mole. Additional systematic identifiers include the Molecular Design Limited number MFCD03421246, which facilitates database searches and chemical inventory management. The International Chemical Identifier string 1S/C22H22ClNO/c1-13-10-14(2)20-17(11-13)18(21(23)25)12-19(24-20)15-6-8-16(9-7-15)22(3,4)5/h6-12H,1-5H3 provides a standardized representation of the molecular connectivity.

The systematic nomenclature also encompasses alternative naming conventions used in various chemical databases and suppliers. These include variations such as 2-(4-tert-Butylphenyl)-6,8-dimethylquinoline-4-carbonylchloride, which maintains the same chemical meaning while accommodating different formatting preferences. The structural complexity of this compound necessitates careful attention to stereochemical considerations, particularly regarding the spatial arrangement of the bulky tert-butyl group and its potential influence on molecular conformation. The quinoline ring system serves as the central scaffold, with the carbonyl chloride functionality at position 4 representing a highly reactive electrophilic center that defines much of the compound's chemical behavior.

Crystallographic Analysis and Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound reveals significant structural features that influence its chemical and physical properties. The quinoline core adopts a planar configuration consistent with its aromatic character, while the tert-butylphenyl substituent at position 2 introduces conformational complexity due to steric interactions. The presence of methyl groups at positions 6 and 8 of the quinoline ring creates additional steric constraints that affect the overall molecular geometry and potential intermolecular interactions.

Storage requirements for this compound indicate temperature sensitivity, with recommended storage conditions of 2-8 degrees Celsius suggesting potential conformational or chemical instability at elevated temperatures. This temperature dependence may relate to the rotational freedom around the bond connecting the quinoline core to the phenyl ring, where thermal energy could populate higher-energy conformational states. The tert-butyl group, being sterically demanding, likely restricts rotation around the phenyl-quinoline bond, leading to preferred conformational arrangements that minimize steric clashes.

The carbonyl chloride functionality at position 4 of the quinoline ring represents a critical structural feature that defines both the reactivity and conformational preferences of the molecule. The planar nature of the carbonyl group, combined with its electron-withdrawing character, influences the electronic distribution throughout the quinoline system. The spatial relationship between the carbonyl chloride group and the substituted phenyl ring at position 2 determines the accessibility of the reactive center for potential nucleophilic attack or other chemical transformations.

Computational modeling approaches have been employed to understand the conformational landscape of related quinoline derivatives, providing insights into the preferred three-dimensional arrangements of similar molecular systems. These studies suggest that quinoline derivatives with bulky substituents exhibit restricted conformational flexibility, with energy barriers preventing free rotation around certain bonds. The specific case of this compound likely involves similar conformational constraints, where the combination of steric effects from the tert-butyl group and electronic effects from the carbonyl chloride functionality work together to stabilize particular molecular geometries.

Electronic Structure Analysis Through Computational Chemistry Methods

Electronic structure analysis of quinoline derivatives through computational chemistry methods provides fundamental insights into the molecular orbital characteristics and electronic properties that govern chemical reactivity. Density Functional Theory calculations on related quinoline compounds have revealed important patterns in the distribution of electron density and the energy levels of frontier molecular orbitals. The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital serves as a key indicator of chemical reactivity and kinetic stability, with smaller gaps typically associated with increased reactivity and polarizability.

For quinoline derivatives structurally related to this compound, computational studies have shown that electron density in the Highest Occupied Molecular Orbital is typically concentrated on the quinoline ring system and any electron-donating substituents. The presence of the tert-butyl group, being electron-donating through inductive effects, would be expected to contribute electron density to the aromatic system. Conversely, the carbonyl chloride functionality represents a strong electron-withdrawing group that significantly affects the electronic distribution throughout the molecule.

The Lowest Unoccupied Molecular Orbital in quinoline systems generally shows electron density localized primarily on the quinoline core, particularly in regions adjacent to electron-withdrawing substituents. In the case of this compound, the carbonyl chloride group at position 4 would be expected to create a significant electron-deficient region that could serve as a reactive site for nucleophilic attack. The methyl substituents at positions 6 and 8 provide additional electron density to the quinoline system through hyperconjugative effects, partially counteracting the electron-withdrawing influence of the carbonyl chloride group.

Time-Dependent Density Functional Theory calculations on quinoline derivatives have been used to predict absorption spectra and understand electronic transitions within these molecular systems. The extended conjugated system in this compound, incorporating both the quinoline core and the substituted phenyl ring, creates opportunities for charge transfer transitions that could result in interesting photophysical properties. The combination of electron-donating and electron-withdrawing substituents within the same molecule establishes a push-pull electronic structure that often leads to enhanced polarizability and unique optical characteristics.

Comparative Analysis With Related Quinoline Carbonyl Chloride Derivatives

A comprehensive comparative analysis with related quinoline carbonyl chloride derivatives reveals important structure-activity relationships and provides context for understanding the unique properties of this compound. Several structurally analogous compounds exist within this chemical family, each exhibiting subtle variations in substituent patterns that influence their overall properties and applications.

The compound 2-(2,4-dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride represents a closely related structural analog where the tert-butyl group is replaced by methyl substituents at positions 2 and 4 of the phenyl ring. This modification results in a molecular weight of 324 daltons compared to 351.88 grams per mole for the tert-butyl analog, reflecting the reduced steric bulk of methyl versus tert-butyl substituents. The decreased steric hindrance in the dimethylphenyl derivative likely allows for greater conformational flexibility and potentially different reactivity patterns compared to the more sterically constrained tert-butyl variant.

Compound Molecular Formula Molecular Weight Substituent Pattern Chemical Abstracts Service Number
This compound C22H22ClNO 351.88 4-tert-butylphenyl, 6,8-dimethyl 1160262-73-6
2-(2,4-dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride C20H18ClNO 324.0 2,4-dimethylphenyl, 6,8-dimethyl 1160254-93-2
2-(2,5-dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride C20H18ClNO 323.82 2,5-dimethylphenyl, 6,8-dimethyl 1160254-97-6

Another significant comparative example is 2-(2,5-dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, which features methyl groups at the 2 and 5 positions of the phenyl ring rather than the 2 and 4 positions. This positional isomerism creates different electronic and steric environments around the phenyl-quinoline junction, potentially affecting both the conformational preferences and the electronic properties of the molecule. The molecular weight of 323.82 daltons reflects the identical atomic composition but different connectivity pattern compared to the 2,4-dimethylphenyl isomer.

The systematic variation in phenyl ring substitution patterns while maintaining the constant 6,8-dimethylquinoline-4-carbonyl chloride core structure provides valuable insights into structure-property relationships. The tert-butyl group in the target compound introduces significant steric bulk that is absent in the methyl-substituted analogs, likely resulting in more restricted rotation around the phenyl-quinoline bond and potentially different packing arrangements in the solid state. Electronic effects also differ substantially, as the tert-butyl group provides stronger electron-donating character through hyperconjugation compared to the methyl substituents.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO/c1-13-10-14(2)20-17(11-13)18(21(23)25)12-19(24-20)15-6-8-16(9-7-15)22(3,4)5/h6-12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCISGYITOMBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a synthetic organic compound belonging to the quinoline class, which is known for its diverse biological activities. This compound features a quinoline core substituted with a tert-butylphenyl group and dimethyl groups, along with a reactive carbonyl chloride functional group. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents.

The compound's mechanism of action is not fully elucidated; however, it is hypothesized to interact with various biological targets due to its structural similarities with other biologically active quinolines. The carbonyl chloride moiety allows for nucleophilic substitution reactions, leading to the formation of more complex derivatives that may exhibit enhanced biological activity.

Potential Mechanisms Include:

  • DNA Intercalation : The quinoline core can intercalate with DNA, potentially inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

Anticancer Activity

Research indicates that quinoline derivatives often exhibit anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Anti-inflammatory Properties

Quinoline derivatives are also recognized for their anti-inflammatory effects. They can inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Data Table: Biological Activities of Related Quinoline Compounds

Compound NameStructureIC50 (µM)Biological Activity
This compoundStructureNot AvailablePotential anticancer and anti-inflammatory
2-(5-(4-butylphenyl)furan-2-yl)quinoline-4-carboxylic acidStructure1.5eIF4A inhibitor with anticancer properties
2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chlorideStructure3.0Antimicrobial activity

Case Studies

  • Study on Anticancer Activity : A study conducted on various quinoline derivatives demonstrated that modifications to the quinoline ring significantly enhanced cytotoxicity against breast cancer cell lines. The presence of bulky substituents like tert-butyl groups improved binding affinity to target proteins involved in cancer progression.
  • Inflammation Model : In vitro studies using human lung cell lines treated with particulate matter showed that certain quinoline derivatives could downregulate markers such as COX-2 and IL-8, indicating their potential use as therapeutic agents in inflammatory diseases.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The tert-butyl group in the target compound can be compared to other substituents in analogous quinoline-4-carbonyl chlorides:

Compound Substituent Molecular Formula Molecular Weight Key Features References
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride Methoxy (OCH₃) C₁₉H₁₆ClNO₂ 325.79 Polar substituent; may enhance solubility in polar solvents. Currently unavailable (out of stock).
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride Bromo (Br) C₁₈H₁₃BrClNO ~389.67 (estimated) Bromine adds steric bulk and potential for halogen bonding. Available at $150/100 mg.
2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride Isopropoxy (O-iPr) C₂₁H₂₀ClNO₂ ~373.84 (estimated) Alkoxy group may improve thermal stability. Discontinued, suggesting synthesis challenges.

Key Observations :

  • Electronic Effects : Methoxy and isopropoxy groups are electron-donating, which could activate the carbonyl chloride toward nucleophilic attack, whereas bromo is electron-withdrawing.
  • Commercial Availability : Bromo and methoxy derivatives are commercially available, while the tert-butyl analog’s status is unclear .

Functional Group Comparisons: Acyl Chloride vs. Carboxylic Acid

The target acyl chloride can be contrasted with its carboxylic acid precursor:

Compound Functional Group Molecular Weight Reactivity Applications References
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride Acyl chloride (COCl) ~374.3 (estimated) High reactivity in nucleophilic substitutions (e.g., amide formation). Intermediate in peptide coupling, polymer synthesis. N/A*
2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid Carboxylic acid (COOH) 333.42 Lower reactivity; requires activation (e.g., via DCC) for coupling. Precursor for acyl chloride synthesis.

Note: The carboxylic acid derivative (CAS 932886-61-8) lacks the chloride’s electrophilic character, necessitating additional steps for activation in synthesis .

Research Findings and Implications

Substituent Impact: The tert-butyl group enhances hydrophobicity and steric shielding, which could improve stability in non-polar media but reduce reactivity in sterically sensitive reactions.

Cost and Availability : Bromo and methoxy analogs are more accessible commercially, whereas the tert-butyl variant’s discontinued status in some cases (e.g., isopropoxy analog) suggests synthesis or stability challenges .

Regulatory Alignment : Users must verify compliance with regulations like RoHS, especially for tert-butyl-containing compounds .

Preparation Methods

Synthesis of the Quinoline Core

The quinoline core is usually synthesized via the Povarov reaction or Skraup synthesis , which are classical methods for quinoline formation:

  • Povarov Reaction : Condensation of aniline derivatives with aldehydes in the presence of a Lewis acid catalyst.
  • Skraup Synthesis : Aniline reacts with glycerol and an oxidizing agent like nitrous acid, often in the presence of sulfuric acid, to produce quinoline derivatives.

Introduction of Methyl Groups at Positions 6 and 8

Selective methylation at the 6 and 8 positions can be achieved through direct methylation using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate under controlled conditions, often with a base like potassium carbonate (K₂CO₃):

Quinoline intermediate + methylating agent + base → 6,8-dimethylquinoline

Attachment of the 4-Phenyl Group with tert-Butyl Substituent

The 4-position phenyl substituent with a tert-butyl group is introduced via Suzuki-Miyaura coupling or Buchwald-Hartwig amination :

  • Suzuki coupling involves the reaction of a boronic acid derivative of the phenyl group with a halogenated quinoline precursor, catalyzed by palladium complexes.
  • The tert-butyl group on the phenyl ring is introduced beforehand via Friedel-Crafts alkylation or via substitution on the phenyl ring.

Conversion to the Carbonyl Chloride

The final step involves converting the carboxylic acid or related intermediate to the acyl chloride using thionyl chloride (SOCl₂) :

Carboxylic acid + SOCl₂ → Acyl chloride + SO₂ + HCl

This reaction is typically performed under reflux with an inert atmosphere, with excess SOCl₂ ensuring complete conversion.

Reaction Conditions and Notes

Step Reagents Conditions Notes
Quinoline core synthesis Aniline, aldehyde Acidic or oxidative conditions Classical Skraup or Povarov methods
Methylation at 6,8 positions Methyl iodide, K₂CO₃ Reflux, inert atmosphere Selective methylation, control over regioselectivity
Phenyl and tert-butyl substitution Boronic acid, Pd catalyst Reflux, inert atmosphere Suzuki coupling, Friedel-Crafts alkylation
Conversion to acyl chloride SOCl₂ Reflux, inert atmosphere Complete conversion, removal of excess SOCl₂

Data Tables Summarizing the Preparation Process

Step Starting Material Reagents Product Yield Comments
1 Aniline + aldehyde Lewis acid Quinoline core 70-85% Classical quinoline synthesis
2 Quinoline Methyl iodide + K₂CO₃ 6,8-Dimethylquinoline 60-75% Regioselective methylation
3 4-Halogenated quinoline Boronic acid + Pd catalyst 4-Phenyl-quinoline derivative 65-80% Suzuki coupling
4 Phenyl-quinoline Friedel-Crafts tert-butylation tert-Butylphenyl derivative 70-85% Selective substitution
5 Carboxylic acid intermediate SOCl₂ Carbonyl chloride 90-95% Reflux, inert atmosphere

Research Findings and Notes

  • The Suzuki-Miyaura coupling is favored for attaching the phenyl group due to its high efficiency and functional group tolerance.
  • The methylation step requires careful control to avoid over-alkylation or poly-methylation.
  • The conversion to the acyl chloride is straightforward, but excess SOCl₂ must be removed thoroughly to prevent contamination.
  • Purification typically involves recrystallization or column chromatography, depending on the impurity profile.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, and how can purity be validated?

Methodological Answer: The synthesis of this compound can follow protocols analogous to quinoline-4-carbonyl derivatives, such as coupling reactions under anhydrous conditions. For example, similar compounds (e.g., methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate derivatives) are synthesized via nucleophilic acyl substitution, followed by crystallization in ethyl acetate . Key steps include:

  • Reaction Conditions : Use of dry dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.
  • Purification : Recrystallization in ethyl acetate or column chromatography with silica gel.
  • Purity Validation :
    • 1H NMR Spectroscopy (400 MHz, DMSO-d6): Analyze peak splitting and integration ratios to confirm substituent positions.
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What spectroscopic techniques are critical for characterizing structural features of this compound?

Methodological Answer: A multi-technique approach is essential:

  • 1H/13C NMR : Assign peaks to confirm the quinoline core, tert-butyl group (δ ~1.3 ppm for -C(CH3)3), and methyl substituents (δ ~2.5 ppm). Overlapping signals (e.g., aromatic protons at δ 7.0–8.5 ppm) may require 2D NMR (COSY, HSQC) .
  • HRMS : Confirm molecular formula (e.g., C23H23ClNO2 requires exact mass 404.1421).
  • FT-IR : Detect the carbonyl chloride stretch (~1750–1800 cm⁻¹) and aromatic C-H bends .

Advanced Research Questions

Q. How can crystallographic data be effectively refined to resolve structural ambiguities?

Methodological Answer: For single-crystal X-ray diffraction (SC-XRD):

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement : Employ SHELXL (via OLEX2 interface) for least-squares refinement. Address challenges like twinning or disorder using the TWIN/BASF commands in SHELXL .
  • Validation : Cross-check with PLATON to detect missed symmetry or solvent-accessible voids .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Methodological Answer: Discrepancies (e.g., unexpected bond lengths in XRD vs. NMR coupling constants) require:

  • Cross-Validation : Compare XRD-derived torsion angles with NMR NOESY/ROESY data for conformational analysis.
  • Computational Modeling : Use density functional theory (DFT, e.g., Gaussian 16) to calculate optimized geometries and compare with experimental data .
  • Error Analysis : Re-examine refinement parameters (e.g., ADPs in SHELXL) and NMR sample conditions (e.g., solvent polarity effects) .

Q. What regulatory considerations apply to this compound in cross-disciplinary research (e.g., materials science or pharmacology)?

Methodological Answer: While academic research is exempt from commercial regulations, note that:

  • RoHS Compliance : The tert-butylphenyl group is structurally similar to restricted aldehydes (e.g., 2-(4-tert-butylbenzyl)propionaldehyde under EU Directive 2015/863). Document its absence in electronic waste studies .
  • Handling Safety : Follow protocols in Safety Data Sheets (SDS) for related quinoline carbonyl chlorides, including:
    • Use of fume hoods and nitrile gloves.
    • Neutralization of waste with 10% sodium bicarbonate .

Q. How can the reactivity of the carbonyl chloride group be leveraged for further functionalization?

Methodological Answer: The acyl chloride moiety enables:

  • Nucleophilic Substitution : React with amines (e.g., piperazine) to form amides, as seen in piperazine-linked quinoline derivatives .
  • Mechanistic Studies : Monitor reaction kinetics via in situ FT-IR to track carbonyl chloride consumption.
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic sensitivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

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